molecular formula C41H68O14 B2372309 Isoastragaloside IV

Isoastragaloside IV

Cat. No.: B2372309
M. Wt: 785.0 g/mol
InChI Key: MSSYPWFHLFBMMP-BQAOMNQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoastragaloside IV is a triterpenoid saponin compound derived from the roots of the traditional Chinese medicinal herb Astragalus membranaceus. It is structurally similar to astragaloside IV but differs in its glycosidic linkage. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoastragaloside IV can be synthesized through the hydrolysis of astragaloside I and astragaloside II. The process involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds, resulting in the formation of this compound . The reaction conditions typically include controlled temperature and pH to ensure the selective hydrolysis of the desired glycosidic bonds.

Industrial Production Methods: In industrial settings, this compound is primarily extracted from the roots of Astragalus membranaceus using solvent extraction methods. The roots are first dried and ground into a fine powder, which is then subjected to extraction using solvents such as methanol, ethanol, or dimethyl sulfoxide. The extract is further purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Isoastragaloside IV undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered pharmacological properties.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of reduced derivatives with potential changes in biological activity.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.

    Substitution: Halogens, alkylating agents; reactions are carried out in organic solvents with appropriate catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered pharmacological properties.

    Reduction: Reduced derivatives with potential changes in biological activity.

    Substitution: Substituted derivatives with modified functional groups and properties.

Scientific Research Applications

Isoastragaloside IV has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the quality control of Astragalus membranaceus extracts.

    Biology: this compound is studied for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.

    Medicine: this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: this compound is used in the development of herbal supplements and pharmaceuticals.

Mechanism of Action

Isoastragaloside IV exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

    Astragaloside I: Another triterpenoid saponin with similar biological activities but different glycosidic linkage.

    Astragaloside II: Shares structural similarities with isoastragaloside IV but has distinct pharmacological effects.

    Astragaloside III: Another related compound with unique biological properties.

Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor activities. Its unique glycosidic linkage contributes to its distinct pharmacological profile and therapeutic potential .

Biological Activity

Isoastragaloside IV (AS-IV) is a bioactive compound derived from the traditional medicinal plant Astragalus membranaceus, known for its extensive therapeutic properties. This article explores the biological activities of AS-IV, focusing on its anti-inflammatory, immunomodulatory, neuroprotective, and metabolic effects, supported by various studies and case findings.

Chemical Structure and Properties

This compound is a saponin with a complex glycosidic structure. Its unique chemical properties contribute to its diverse biological activities. The following table summarizes key structural features and properties of AS-IV compared to other related compounds:

CompoundStructural FeaturesUnique Properties
This compoundSaponin with multiple sugar moietiesAnti-inflammatory, neuroprotective, immunomodulatory
Astragaloside IVSimilar glycosylation but different sugarsPotent anti-inflammatory effects
CalycosinFlavonoid with antioxidant propertiesPrimarily acts on different signaling pathways
Asernestioside CDifferent aglycone structureExhibits unique anticancer activity

Anti-inflammatory Effects

AS-IV has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammatory responses. In animal models, AS-IV treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various tissues including the lungs and heart .

Case Study: LPS-Induced Inflammation

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, AS-IV was shown to decrease serum levels of MCP-1 and TNF by 82% and 49%, respectively. The compound also inhibited the upregulation of inflammatory genes across multiple organs, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Immunomodulatory Effects

AS-IV enhances immune function by promoting the activity of immune cells such as macrophages and natural killer cells. It has been observed to stimulate macrophage proliferation and enhance phagocytic activity, suggesting its role in boosting innate immunity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of AS-IV, particularly in models of neurodegenerative diseases. AS-IV has been shown to reduce amyloid-beta (Aβ) accumulation in the brains of APP/PS1 transgenic mice, indicating its potential in Alzheimer's disease prevention. This effect is mediated through the activation of the PPARγ pathway, which regulates Aβ metabolism .

Case Study: Ischemic Injury

In ischemic models, AS-IV administration significantly decreased infarct volume and improved neurological outcomes. It was found to inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier disruption during ischemic events .

Metabolic Effects

AS-IV also exhibits beneficial effects on glucose metabolism. Studies have demonstrated that it enhances insulin sensitivity and glucose uptake in muscle cells via activation of the IRS1/AKT signaling pathway. In diabetic mouse models, AS-IV reduced serum glucose levels by inhibiting hepatic enzymes involved in gluconeogenesis .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of NF-κB signaling
ImmunomodulatoryStimulation of macrophage activity
NeuroprotectiveReduction of Aβ accumulation; activation of PPARγ
Metabolic regulationEnhancement of insulin sensitivity; inhibition of gluconeogenesis

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-33-29(49)26(46)21(45)17-51-33)9-11-41-18-40(41)13-12-37(5)32(20(44)15-38(37,6)23(40)14-19(43)31(35)41)39(7)10-8-25(54-39)36(3,4)55-34-30(50)28(48)27(47)22(16-42)52-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSYPWFHLFBMMP-BQAOMNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)O)OC8C(C(C(CO8)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.